

Diacetyliptocarphol: A Technical Overview of its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: *Diacetyliptocarphol*

Cat. No.: *B15590001*

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This technical guide provides a comprehensive overview of **Diacetyliptocarphol**, a sesquiterpenoid of interest to researchers in natural product chemistry and drug development. This document outlines its chemical identity, including its IUPAC name and CAS numbers, and summarizes the current scientific understanding of its biological activities, supported by available experimental data and protocols.

Chemical Identification

Diacetyliptocarphol is a complex natural product with the following identifiers:

Identifier	Value
IUPAC Name	[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0 ^{3,7}]tetradeca-2,6-dien-6-yl]methyl acetate
CAS Number	103476-99-9, 101628-29-9
Molecular Formula	C ₁₉ H ₂₄ O ₉
Molecular Weight	396.39 g/mol

It is important for researchers to note that two CAS numbers, 103476-99-9 and 101628-29-9, are associated with **Diacetylpiptocarphol** in various chemical databases. The IUPAC name is most consistently linked to the CAS number 101628-29-9.

Biological Activities and In Vitro Data

Diacetylpiptocarphol has been primarily isolated from the plant species *Pseudelephantopus spiralis* and *Vernonia volkameriifolia*.^[1] Pre-clinical studies have demonstrated its potential as an antiplasmodial and antileishmanial agent.

A key study by Girardi et al. (2015) investigated the in vitro activity of **Diacetylpiptocarphol** against *Plasmodium falciparum* and *Leishmania infantum*. The following table summarizes the quantitative data from this research.^[1]

Activity	Test Organism/Cell Line	Parameter	Result (μM)	Selectivity Index (SI)
Antiplasmodial	<i>Plasmodium falciparum</i> (chloroquine-resistant strain)	IC ₅₀	9.5	0.09
Antileishmanial	<i>Leishmania infantum</i> (promastigotes)	IC ₅₀	24.1	-
Cytotoxicity	VERO cells	CC ₅₀	<3 μg/mL	-
Cytotoxicity	J774A.1 macrophages	CC ₅₀	-	-

The study highlighted that while **Diacetylpiptocarphol** demonstrated activity against both parasites, it also exhibited significant cytotoxicity to VERO cells, resulting in a low selectivity index for its antiplasmodial activity.^[1]

Experimental Protocols

The following are summaries of the experimental methodologies employed in the study by Girardi et al. (2015) to determine the biological activities of **Diacetyliptocarphol**.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity was evaluated against a chloroquine-resistant strain of *Plasmodium falciparum*. The assay is based on the measurement of parasite growth by assessing the activity of plasmodial lactate dehydrogenase (pLDH). The detailed protocol involves the synchronization of parasite cultures, incubation with various concentrations of the test compound, and subsequent measurement of pLDH activity using a colorimetric method.

In Vitro Antileishmanial Activity Assay

The antileishmanial activity was assessed against the promastigote stage of *Leishmania infantum*. The assay involves the incubation of the parasites with different concentrations of **Diacetyliptocarphol**. The viability of the promastigotes is then determined, typically by colorimetric methods such as the MTT assay, to calculate the IC₅₀ value.

Cytotoxicity Assay

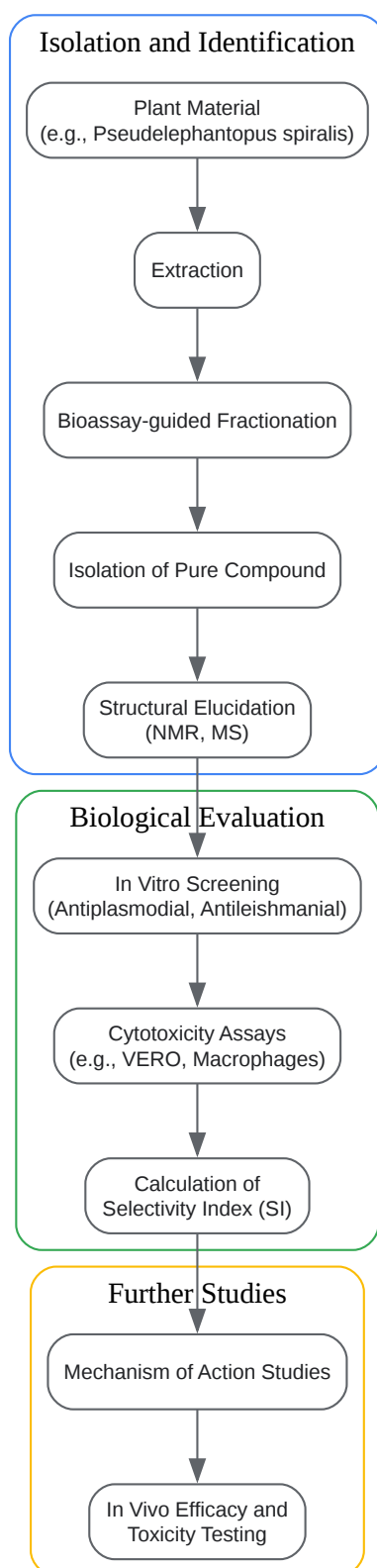
The cytotoxicity of **Diacetyliptocarphol** was evaluated against healthy VERO cell lines and J774A.1 macrophages. This is a crucial step to determine the selectivity of the compound's antiparasitic effects. The assay typically involves exposing the cell lines to a range of concentrations of the compound and then measuring cell viability using methods like the MTT or resazurin reduction assays to determine the CC₅₀ value.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published scientific literature detailing the specific signaling pathways or the precise mechanism of action of **Diacetyliptocarphol** in exerting its antiplasmodial and antileishmanial effects. Further research is required to elucidate these aspects, which would be critical for any future drug development efforts.

Logical Workflow for Bioactivity Screening

The general workflow for the initial screening and evaluation of a natural product like **Diacetyliptocarphol** is depicted in the following diagram.



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Bioactivity screening workflow for **Diacetylpiptocarphol**.

This guide provides a summary of the currently available technical information on **Diacetyliptocarphol** for the scientific community. The data indicates a potential for antiparasitic activity, though cytotoxicity is a concern that warrants further investigation. Future research should focus on elucidating the mechanism of action and exploring synthetic modifications to improve the selectivity index.

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References

- 1. researchgate.net [researchgate.net]
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